molecular formula C16H19FN4OS B2713375 N-(4-fluorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172351-46-0

N-(4-fluorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2713375
CAS No.: 1172351-46-0
M. Wt: 334.41
InChI Key: QFTHWRTYQBQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19FN4OS and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) designed and synthesized a series of compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, to evaluate their activity against Mycobacterium tuberculosis. The compound showed promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside antituberculosis activity without cytotoxic effects at 50 μM (Jeankumar et al., 2013).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity. Among these, 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide increased stroke volume significantly, suggesting potential therapeutic applications in cardiac insufficiency (Liu et al., 2009).

Orexin Receptor Antagonism

Renzulli et al. (2011) investigated N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) as a novel orexin 1 and 2 receptor antagonist for the treatment of insomnia. The study detailed the compound's pharmacokinetic profile in humans, highlighting its potential in treating sleep disorders through orexin receptor antagonism (Renzulli et al., 2011).

Antimicrobial Activity

Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides for antimicrobial activity. Some derivatives exhibited good to moderate activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial therapy (Anuse et al., 2019).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-11-19-20-15(23-11)13-3-2-8-21(10-13)16(22)18-9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHWRTYQBQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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